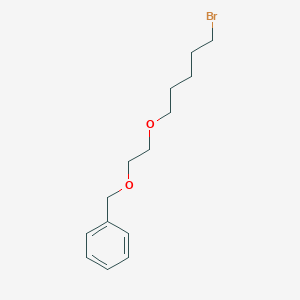

((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: is an organic compound with the molecular formula C14H21BrO2. It is characterized by a benzene ring substituted with a (2-((5-bromopentyl)oxy)ethoxy)methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene typically involves the reaction of 2-(benzyloxy)ethanol with 1,5-dibromopentane in the presence of ammonium bromide and sodium hydroxide. The reaction is carried out at room temperature for 25 hours. The mixture is then treated with ice-cold water, and the pH is adjusted to 6-7 with hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The compound can be reduced to remove the bromine atom or to modify the benzene ring.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

Nucleophilic substitution: Products depend on the nucleophile used, such as ethers or amines.

Oxidation: Products include alcohols, ketones, or carboxylic acids.

Reduction: Products include dehalogenated compounds or modified benzene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene depends on its chemical reactivity. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The benzene ring provides a stable aromatic system that can undergo further functionalization.

Comparación Con Compuestos Similares

- ((2-((5-Chloropentyl)oxy)ethoxy)methyl)benzene

- ((2-((5-Iodopentyl)oxy)ethoxy)methyl)benzene

- ((2-((5-Fluoropentyl)oxy)ethoxy)methyl)benzene

Uniqueness: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective chemical transformations. Compared to its halogenated analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Actividad Biológica

The compound ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene , also known as (5-bromopentyl)oxyethylbenzene , is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₈BrO₂, with a molecular weight of approximately 285.19 g/mol. The compound features a bromopentyl group attached to an ether functional group, which is linked to a benzene ring. The presence of the bromine atom may influence its biological activity by enhancing lipophilicity and potentially affecting receptor interactions.

Anticancer Properties

The anticancer potential of compounds structurally related to this compound has been explored in various studies. These compounds often induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and nuclear condensation . Although direct evidence for the anticancer effects of this compound is not extensively documented, its structural similarity to known anticancer agents suggests potential efficacy.

The mechanism by which this compound may exert its biological effects could involve modulation of signaling pathways associated with cell proliferation and apoptosis. Compounds that target the prostaglandin E receptor pathway (EP receptors), for instance, have been shown to increase intracellular cAMP levels, leading to cytoprotection and anti-apoptotic effects . This pathway could be a relevant target for further investigation into the biological activity of this compound.

Case Studies

- Antimicrobial Screening : A study screened various phenolic compounds for antimicrobial activity against bacterial strains such as Bacillus cereus and Salmonella typhimurium. Compounds showed minimum inhibitory concentrations (MICs) indicating significant antimicrobial potential. While not directly tested, it is plausible that this compound could exhibit similar properties due to its structural characteristics .

- Cytotoxicity Assays : In vitro assays conducted on related phenolic compounds revealed cytotoxic effects on multiple human cancer cell lines. These studies highlight the importance of structural modifications in enhancing biological activity, suggesting that further exploration of this compound could yield promising results .

Comparative Analysis

The following table summarizes the biological activities reported for structurally similar compounds:

Propiedades

IUPAC Name |

2-(5-bromopentoxy)ethoxymethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO2/c15-9-5-2-6-10-16-11-12-17-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMLGKAXWFZUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.